molecular formula C24H32N2O4S B2532640 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921998-02-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2532640
CAS RN: 921998-02-9
M. Wt: 444.59
InChI Key: JXESSNWQUHVJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely exhibits biological activity given its structural similarity to various sulfonamide derivatives. Sulfonamides are known for their wide range of biological applications, particularly as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma, epilepsy, and certain types of tumors.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the formation of key intermediates such as dihydro-1,3,4-oxadiazole hybrids, as seen in the synthesis of EMAC8000a–m, which targets carbonic anhydrase isoforms . Similarly, the synthesis of the compound may involve the alkylation of azidobenzenesulfonamide followed by intramolecular reactions to form the desired heterocyclic system . Additionally, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines could provide insights into the synthesis of complex sulfonamide-based heterocycles .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of substituents and stereochemistry can significantly influence the potency and selectivity of these compounds towards different isoforms of carbonic anhydrase . The compound likely has a similar reliance on its molecular structure for activity, with the tetrahydrobenzo[b][1,4]oxazepin core and trimethylbenzenesulfonamide moiety playing key roles.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including intramolecular aminohydroxylation, which is a step in the synthesis of pyrrolobenzothiadiazepine derivatives . The reactivity of the sulfonamide group and the adjacent heterocyclic system could also facilitate the formation of nitrogenous heterocycles, such as indazole oxides and quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms or other substituents can significantly affect the binding potency of these compounds to carbonic anhydrase isozymes . The compound , with its specific substituents and heterocyclic system, would likely exhibit unique solubility, stability, and binding characteristics, which would be important for its potential therapeutic applications.

Scientific Research Applications

Novel Synthesis Methods

Structural Analysis and Characterization

Development of Novel Fused Systems

Eco-friendly Synthesis Approaches

  • The use of eco-friendly and reusable heterogeneous catalytic systems for the synthesis of malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives demonstrates an advancement towards sustainable chemistry practices (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).

Exploration of Chemical Properties

  • Investigations into unusual ring-expansion processes in certain chemical reactions have broadened the understanding of these compounds' chemical behaviors and potential applications (Kolluri, Zhang, Singh, & Duncton, 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXESSNWQUHVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.